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Methyl 4-(iodomethyl)benzoate

Cat. No.: B13979206
M. Wt: 276.07 g/mol
InChI Key: LNOWIMOOHDUYNJ-UHFFFAOYSA-N
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Description

Significance of Benzylic Halides in Contemporary Organic Synthesis

Benzylic halides, which are compounds containing a halogen atom attached to a carbon atom that is directly bonded to a benzene (B151609) ring, are particularly important in organic synthesis. The reactivity of the benzylic position is enhanced due to the stability of the resulting benzylic carbocation or radical intermediates through resonance with the aromatic ring. pearson.com This heightened reactivity makes benzylic halides excellent substrates for a variety of nucleophilic substitution (S_N1 and S_N2) and elimination reactions. ucalgary.cayoutube.com They serve as key precursors for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecules. acs.orgacs.org The utility of benzylic halides is demonstrated in their application in the synthesis of numerous biologically active compounds and functional materials. scispace.comacs.org

Evolution of Research on Methyl 4-(iodomethyl)benzoate and Related Analogs

Research into this compound and its analogs, such as methyl 4-(bromomethyl)benzoate (B8499459) and methyl 4-(chloromethyl)benzoate, has been driven by the need for efficient reagents in organic synthesis. scispace.comontosight.ai The development of methods to selectively halogenate the methyl group of methyl 4-methylbenzoate has been a key area of investigation. guidechem.com Initially, harsher reagents and conditions were often employed. Over time, milder and more selective methods, such as the use of N-bromosuccinimide (NBS) for bromination, have become prevalent. scispace.comguidechem.com The conversion of the more readily accessible brominated analog to this compound is often achieved through a Finkelstein reaction, which involves halogen exchange with an iodide salt.

The unique reactivity of the iodinated compound, with the highly polarizable and good leaving group nature of iodine, makes it a particularly interesting subject of study. smolecule.com This has led to its use in a variety of synthetic applications, including the preparation of pharmaceutical intermediates and complex molecular scaffolds.

Scope and Research Trajectories for this compound

Current and future research on this compound is likely to focus on several key areas. The development of more sustainable and efficient synthetic routes to this compound remains a priority. This includes exploring greener solvents and catalyst systems. Furthermore, there is ongoing interest in expanding the synthetic utility of this compound. This involves its application in novel coupling reactions and the synthesis of new classes of compounds with potential biological or material science applications. Research into its use in the construction of complex natural products and their analogs is also an active field. As the demand for sophisticated organic molecules grows, the importance of versatile building blocks like this compound is expected to increase, driving further innovation in its synthesis and application. visionarydatareports.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO2 B13979206 Methyl 4-(iodomethyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(iodomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOWIMOOHDUYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Iodomethyl Benzoate and Precursors

Direct Iodination Strategies

Direct methods focus on the introduction of iodine to a precursor that already contains the methyl benzoate (B1203000) framework.

Radical Iodination Approaches

Radical iodination involves the reaction of a suitable precursor, such as methyl 4-methylbenzoate, with an iodinating agent under conditions that generate radical intermediates. One common approach utilizes N-iodosuccinimide (NIS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically carried out in a solvent like chlorobenzene (B131634) and may be initiated by UV irradiation. While this method offers a direct route to the desired product, it can sometimes lead to lower yields and the formation of by-products, including di-iodinated species.

Another direct approach involves treating methyl 4-methylbenzoate with iodine and an oxidizing agent, such as iodic acid or hydrogen peroxide, in a solvent like acetic acid under reflux conditions. smolecule.com

Table 1: Comparison of Radical Iodination Conditions
ReagentsInitiator/MediatorSolventConditionsYieldReference
N-Iodosuccinimide (NIS)Azobisisobutyronitrile (AIBN)ChlorobenzeneUV irradiation (λ = 365 nm), 75°C, 8-12 hours50-65%
Iodine, Iodic Acid-Acetic AcidRefluxModerate smolecule.com
Iodine, Hydrogen Peroxide-Acetic AcidRefluxModerate smolecule.com

Halogen Exchange Reactions from Brominated or Chlorinated Precursors

The Finkelstein reaction is a widely used method for synthesizing alkyl iodides from the corresponding alkyl chlorides or bromides. nih.gov In the context of methyl 4-(iodomethyl)benzoate synthesis, this involves the treatment of methyl 4-(bromomethyl)benzoate (B8499459) or methyl 4-(chloromethyl)benzoate with an alkali metal iodide, typically sodium iodide or potassium iodide, in a suitable solvent like acetone. nih.govgoogle.com

The synthesis of the precursor, methyl 4-(bromomethyl)benzoate, is often achieved through the radical bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. guidechem.comscispace.com The subsequent halogen exchange is an equilibrium process, and the reaction is driven to completion by the precipitation of the less soluble sodium or potassium bromide in acetone. This two-step route, starting from methyl 4-methylbenzoate, often provides a good balance of yield and scalability.

Similarly, methyl 4-(chloromethyl)benzoate can be used as a starting material. It can be prepared by the chlorination of methyl 4-methylbenzoate using chlorine gas under UV light or with a chemical initiator. google.com The subsequent Finkelstein reaction with sodium iodide then yields the desired iodinated product. google.com

Table 2: Halogen Exchange Reaction Parameters
Starting MaterialReagentsSolventConditionsYieldReference
Methyl 4-(bromomethyl)benzoatePotassium Iodide (KI)Acetone50-60°C, 12-24 hours70-85%
Chloromethyl 2-(-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetateSodium Iodide (NaI)Acetonitrile (ACN)Room Temperature, 16 hours86% google.com

Indirect Synthetic Pathways

Indirect routes involve the synthesis of a key intermediate which is then converted to this compound.

Functionalization of Methyl 4-(hydroxymethyl)benzoate

A common indirect pathway involves the conversion of methyl 4-(hydroxymethyl)benzoate to the target compound. ambeed.com This alcohol precursor can be synthesized from p-toluic acid. sigmaaldrich.com The conversion of the hydroxyl group to an iodide can be achieved using various reagents.

One established method is the Appel reaction, which utilizes triphenylphosphine (B44618) and a tetrahalomethane (like carbon tetrachloride or carbon tetrabromide) to convert alcohols to the corresponding alkyl halides under mild conditions. organic-chemistry.orgalfa-chemistry.com For the synthesis of this compound, a variation of the Appel reaction using triphenylphosphine and iodine can be employed. The reaction typically proceeds by activating the triphenylphosphine with iodine, followed by the reaction with the alcohol to form an oxyphosphonium intermediate, which is then displaced by the iodide ion. organic-chemistry.org

Table 3: Reagents for the Functionalization of Methyl 4-(hydroxymethyl)benzoate
Reagent SystemReaction TypeKey FeaturesReference
Triphenylphosphine, Iodine, ImidazoleAppel-type reactionMild conditions, good for converting alcohols to iodides.
Triphenylphosphine, Tetrahalomethanes (e.g., CCl₄, CBr₄)Appel ReactionConverts alcohols to alkyl halides with high yields. organic-chemistry.orgalfa-chemistry.com

Esterification and Post-Synthetic Halogenation Routes

An alternative indirect strategy involves first preparing 4-(iodomethyl)benzoic acid and then esterifying it to obtain the final product. The synthesis of 4-(iodomethyl)benzoic acid can be accomplished by the iodination of 4-methylbenzoic acid.

Once 4-(iodomethyl)benzoic acid is obtained, it can be esterified with methanol (B129727) using standard acid-catalyzed esterification methods, such as refluxing with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid.

Another variation starts with the bromination of 4-methylbenzoic acid to yield 4-(bromomethyl)benzoic acid, which is then esterified with methanol. The resulting methyl 4-(bromomethyl)benzoate can then undergo a Finkelstein reaction as described in section 2.1.2 to yield the final product.

Green Chemistry Principles in this compound Synthesis

Efforts to develop more environmentally friendly synthetic methods for this compound and related compounds are ongoing. One area of focus is the use of less hazardous solvents and reagents. For example, research into the Williamson ether synthesis, a related reaction type, has explored the use of ferrous sulfate (B86663) as a mediator, avoiding the need for a base and co-solvent. kg.ac.rs

Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. For instance, microwave-assisted esterification has been shown to dramatically improve yields and reduce reaction times compared to conventional heating methods. smolecule.com The application of such techniques to the synthesis of this compound could offer a more sustainable manufacturing process. Additionally, the use of ionic liquids as solvents is being investigated to minimize the environmental impact of these syntheses.

Atom-Economical and Solvent-Free Methodologies

In the pursuit of green chemistry, synthetic strategies are increasingly evaluated based on principles like atom economy and the reduction of solvent use.

One of the most direct and atom-economical methods for preparing a precursor is the direct side-chain chlorination of 4-methyl-benzoic acid using elementary chlorine, typically under UV irradiation. google.com This reaction incorporates the chlorine atom directly onto the benzylic position. Following the chlorination, the resulting 4-(chloromethyl)benzoic acid can be esterified with methanol to yield methyl 4-(chloromethyl)benzoate. ontosight.ai

The Finkelstein reaction represents another highly atom-economical pathway, commonly used to convert the more readily accessible chloro- or bromo- precursors into this compound. This nucleophilic substitution reaction involves treating the halomethyl compound with an iodide salt, such as potassium iodide, in a suitable solvent. The primary byproduct is a simple inorganic salt (e.g., KCl or KBr), making product isolation straightforward and adhering to the principles of high atom economy.

While completely solvent-free methods for the synthesis of this compound are not extensively documented in mainstream literature, the principles are applied in related organic transformations. For instance, solvent-free, three-component reactions have been successfully employed for the synthesis of complex heterocyclic compounds, demonstrating the feasibility of minimizing or eliminating solvents to reduce environmental impact. researchgate.net Such approaches, often facilitated by heating the neat reactants, can lead to higher reaction rates and simplified workup procedures. researchgate.net The application of these principles to the synthesis of halomethyl benzoates is an area of ongoing research interest.

The table below summarizes various synthetic routes for the key precursors of this compound.

Target Compound Starting Material Reagent(s) Catalyst/Initiator Solvent Yield Reference
Methyl 4-(bromomethyl)benzoate4-(bromomethyl) benzoic acidMethanolConc. H2SO4-50% tsijournals.com
Methyl 4-(bromomethyl)benzoateMethyl 4-methylbenzoateN-bromosuccinimide (NBS)Benzoyl peroxideCarbon tetrachloride75% scispace.com
Methyl 4-(bromomethyl)benzoateMethyl 4-methyl-3-methoxybenzoateN-bromosuccinimide (NBS)UV lampChlorobenzene95% google.com
4-(Chloromethyl)benzoic acid4-methyl-benzoic acidChlorine (Cl2)UV lightChlorobenzene- google.com
Methyl 4-(chloromethyl)benzoate4-(chloromethyl)benzoic acidThionyl chloride, Methanol-Dichloromethane- google.com

Catalytic Systems for Enhanced Efficiency

Catalysis is fundamental to enhancing the efficiency, selectivity, and sustainability of synthetic routes to this compound and its precursors. Catalysts are employed to lower activation energies, enable reactions under milder conditions, and steer reactions towards the desired products, thereby minimizing waste.

In the synthesis of the brominated precursor, methyl 4-(bromomethyl)benzoate, from methyl 4-methylbenzoate, radical initiators are crucial. The side-chain bromination with N-bromosuccinimide (NBS) is not efficient without a catalyst to initiate the radical chain reaction. Common initiators include benzoyl peroxide or azobisisobutyronitrile (AIBN), which upon heating or irradiation, generate radicals that facilitate the selective bromination of the benzylic methyl group. scispace.com

Esterification reactions, such as the conversion of 4-(bromomethyl)benzoic acid to its methyl ester, are frequently catalyzed by strong acids. Concentrated sulfuric acid is a classic and effective catalyst for this transformation, proceeding via the Fischer esterification mechanism. tsijournals.com Alternative catalytic systems, such as titanium sulfate, have been developed for esterification processes, offering potential advantages in terms of handling and catalyst recovery. google.com For instance, titanium sulfate has been used to catalyze the esterification of p-tert-butyl benzoic acid with methanol, achieving high yields after a simple filtration and distillation workup. google.com

Furthermore, organometallic catalysts play a significant role in reactions involving these compounds. While not a direct synthesis of the target compound, methyl 4-(bromomethyl)benzoate is used as a reagent in copper-catalyzed DNA cleavage studies and as a substrate in palladium-catalyzed Suzuki coupling reactions, highlighting the importance of catalytic systems in the subsequent applications of these molecules.

The table below details various catalytic systems used in the synthesis of precursors and related reactions.

Reaction Type Precursor/Substrate Catalyst Reagent(s) Benefit/Purpose Reference
Side-chain BrominationMethyl 4-methylbenzoateBenzoyl peroxideN-bromosuccinimideInitiates radical reaction for selective bromination scispace.com
Side-chain BrominationMethyl 4-methyl-3-methoxybenzoateUV LightN-bromosuccinimidePhoto-initiation of radical bromination google.com
Esterification4-(bromomethyl) benzoic acidSulfuric Acid (H2SO4)MethanolAccelerates ester formation tsijournals.com
Esterificationp-tert-butyl benzoic acidTitanium sulfateMethanolEfficient and recoverable solid acid catalyst google.com
Cross-CouplingBromobenzenePhenyl bearing pre-catalystPhenylboronic acidHigh conversion in Suzuki coupling

Reactivity Profiles and Transformative Chemistry of Methyl 4 Iodomethyl Benzoate

Nucleophilic Substitution Reactions

The primary mode of reactivity for methyl 4-(iodomethyl)benzoate, outside of transformations involving the ester moiety, is the nucleophilic substitution at the benzylic carbon of the iodomethyl group. The C-I bond is relatively weak and highly polarizable, making iodide an exceptional leaving group. This facilitates SN2 reactions with a wide array of nucleophiles under mild conditions.

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a fundamental objective in organic synthesis. This compound serves as a valuable electrophile for creating such bonds, enabling the extension of carbon chains and the synthesis of more complex molecular architectures.

Stabilized carbanions, such as those derived from malonic esters or cyano-containing compounds, are effective nucleophiles for alkylating this compound. These reactions are synthetically valuable as the products can be further manipulated.

The malonic ester synthesis, a classic method for preparing carboxylic acids, can be adapted using this compound. masterorganicchemistry.comlibretexts.org Diethyl malonate is deprotonated with a suitable base, like sodium ethoxide, to form a stabilized enolate. This enolate then displaces the iodide in an SN2 reaction. The resulting product can be hydrolyzed and decarboxylated to yield a substituted propanoic acid derivative.

Similarly, carbanions derived from cyanide-containing compounds can be used. For instance, the reaction with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) introduces a nitrile group, forming methyl 4-(cyanomethyl)benzoate. This transformation is a key step in the synthesis of 4-(carboxymethyl)benzoic acid.

Table 1: Alkylation of this compound with Stabilized Carbanions

Nucleophile PrecursorBaseSolventProduct
Diethyl malonateSodium Ethoxide (NaOEt)Ethanol (EtOH)Diethyl 2-((4-(methoxycarbonyl)benzyl)malonate
Sodium Cyanide-DMFMethyl 4-(cyanomethyl)benzoate

Grignard and organolithium reagents are highly reactive carbon nucleophiles. libretexts.org However, their reaction with this compound is complex due to the presence of the electrophilic ester group. A standard, uncatalyzed reaction would likely involve nucleophilic attack at the ester carbonyl, leading to the formation of a tertiary alcohol after a double addition. masterorganicchemistry.com

To achieve selective coupling at the iodomethyl position, specialized conditions are often required. Research on the analogous compound, methyl 4-(bromomethyl)benzoate (B8499459), shows that rhodium-catalyzed cross-coupling reactions with aryl Grignard reagents can yield the desired dibenzyl products, though formation of biphenyl (B1667301) side products can also occur. beilstein-journals.org A similar strategy could presumably be applied to the iodo-derivative. The proposed mechanism involves the formation of a Rh(I)-aryl complex which then undergoes oxidative addition with the benzyl (B1604629) halide.

Organolithium reagents are even more reactive and generally less selective than Grignard reagents, making chemoselective alkylation at the iodomethyl position in the presence of the ester challenging without specific catalysts or reaction setups like flow chemistry. researchgate.netthieme-connect.de

Table 2: Potential Coupling Reactions with Organometallic Reagents

ReagentCatalyst/ConditionsExpected Product (at -CH₂I)Potential Side Product (at -CO₂Me)
Phenylmagnesium bromideRhCl(PPh₃)₃Methyl 4-(phenethyl)benzoate1,1-diphenyl-1-(4-(iodomethyl)phenyl)methanol
n-ButyllithiumUncatalyzed, Low TempMethyl 4-(pentyl)benzoate5-(4-(iodomethyl)phenyl)nonan-5-ol

Heteroatom Nucleophile Reactions

Reactions with heteroatom nucleophiles are a cornerstone of the synthetic utility of this compound, providing straightforward routes to a variety of ethers, esters, amines, and amides.

Ethers are readily synthesized by reacting this compound with alkoxides or phenoxides in a Williamson-type ether synthesis. For example, reacting the compound with sodium phenoxide yields methyl 4-(phenoxymethyl)benzoate. This reaction is efficient due to the high reactivity of the benzylic iodide.

The compound can also function as an alkylating agent for carboxylic acids, forming a new ester linkage. This is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate, which deprotonates the carboxylic acid to form the carboxylate nucleophile. For instance, the reaction of berberrubine, a natural product containing a carboxylic acid, with methyl 4-(bromomethyl)benzoate and subsequent hydrolysis is a known procedure. A similar reaction occurs with the iodo analog.

Table 3: Derivatization with Oxygen Nucleophiles

NucleophileBaseSolventProduct ClassExample Product
PhenolK₂CO₃DMFEtherMethyl 4-(phenoxymethyl)benzoate
Sodium Ethoxide-EthanolEtherMethyl 4-(ethoxymethyl)benzoate
Benzoic AcidK₂CO₃AcetonitrileEster4-(methoxycarbonyl)benzyl benzoate (B1203000)

The synthesis of nitrogen-containing derivatives is a common application for this compound. It readily undergoes alkylation with a wide range of nitrogen nucleophiles. Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. For example, reaction with piperidine (B6355638) would yield methyl 4-((piperidin-1-yl)methyl)benzoate. The synthesis of various 4-(arylaminomethyl)benzamide derivatives has been accomplished using related starting materials, highlighting this pathway's utility. nih.gov

Amides can also serve as nucleophiles, although they are weaker than amines. The nitrogen atom of an amide can be alkylated under basic conditions to form N-alkylated amides. This reaction provides a route to more complex amide structures. Furthermore, compounds like phthalimide (B116566) can be alkylated via the Gabriel synthesis, followed by hydrolysis, to produce primary amines such as methyl 4-(aminomethyl)benzoate. sigmaaldrich.com

Table 4: Derivatization with Nitrogen Nucleophiles

NucleophileBase (if any)SolventProduct ClassExample Product
Ammonia-Methanol (B129727)Primary AmineMethyl 4-(aminomethyl)benzoate
AnilineEt₃NChloroformSecondary AmineMethyl 4-((phenylamino)methyl)benzoate
Phthalimide Potassium Salt-DMFPhthalimideMethyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate
BenzamideNaHTHFN-Alkylated AmideMethyl 4-((benzamido)methyl)benzoate
Sulfur and Phosphorus Nucleophile Reactions (e.g., Thiols, Phosphonates)

The iodomethyl group of this compound is a potent electrophile, readily undergoing substitution reactions with a range of sulfur and phosphorus nucleophiles. These reactions provide straightforward access to a variety of functionalized benzoate derivatives.

Reactions with Sulfur Nucleophiles:

Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the iodide in this compound, leading to the formation of thioethers. For instance, the reaction with thiophenol in the presence of a base like sodium hydride proceeds efficiently to yield the corresponding benzyl sulfide. ntu.ac.uk This reactivity is a general feature, and a variety of thiols can be employed to introduce diverse functionalities.

A study on the bromomethylation of thiols highlights the utility of related halo-methyl compounds in forming thioethers. rsc.org For example, the reaction of methyl 2-mercaptobenzoate with paraformaldehyde and HBr/AcOH afforded methyl 2-((bromomethyl)thio)benzoate in excellent yield. rsc.org This suggests that similar high-yielding transformations are achievable with the iodo-analogue, this compound.

Reactions with Phosphorus Nucleophiles:

Phosphorus nucleophiles, particularly phosphites and phosphonates, react with this compound to form phosphonate (B1237965) esters. A common method for synthesizing benzylphosphonates is the Arbuzov reaction, which involves the reaction of a benzyl halide with a trialkyl phosphite (B83602). tandfonline.comox.ac.uk For example, methyl 4-(bromomethyl)benzoate can be treated with triethyl phosphite at elevated temperatures to produce the corresponding phosphonate ester in high yield. tandfonline.com

The Michaelis-Arbuzov reaction, another key transformation, can be catalyzed by palladium. This method allows for the cross-coupling of H-phosphonate diesters with benzyl halides. organic-chemistry.org Palladium(0) catalysts, such as those generated from Pd(OAc)₂, in the presence of suitable ligands like Xantphos, have been shown to be effective for the synthesis of benzylphosphonate diesters from benzyl halides. organic-chemistry.org These established protocols for benzyl halides are directly applicable to this compound, providing a reliable route to the corresponding phosphonate derivatives.

The following table summarizes the reactions of this compound and its bromo-analogue with sulfur and phosphorus nucleophiles.

NucleophileHalomethyl BenzoateProductReaction Type
ThiophenolThis compoundMethyl 4-((phenylthio)methyl)benzoateNucleophilic Substitution
Triethyl phosphiteMethyl 4-(bromomethyl)benzoateDiethyl (4-(methoxycarbonyl)benzyl)phosphonateArbuzov Reaction
H-phosphonate diestersBenzyl halidesBenzylphosphonate diestersPalladium-catalyzed Michaelis-Arbuzov Reaction
Methyl 2-mercaptobenzoateParaformaldehyde, HBr/AcOHMethyl 2-((bromomethyl)thio)benzoateBromomethylation

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a valuable substrate in several of these transformations. chemie-brunschwig.ch The reactivity of the aryl-iodide bond in methyl 4-iodobenzoate (B1621894), a related compound, is well-documented in various coupling reactions. wikipedia.org While the primary focus of this section is on the iodomethyl group, it is important to note that the aromatic iodide of methyl 4-iodobenzoate also participates in these reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples organoboron compounds with organic halides. chemie-brunschwig.chrjptonline.org While direct examples involving the iodomethyl group of this compound in Suzuki-Miyaura coupling are not extensively reported, the analogous bromo-compound, methyl 4-(bromomethyl)benzoate, has been utilized. For instance, it has been coupled with phenylboronic acid to synthesize methyl 4-benzylbenzoate. rjptonline.org

Furthermore, ligands for palladium catalysts have been synthesized using methyl 4-(bromomethyl)benzoate. rsc.orgnih.govrsc.org These ligands are subsequently used in Suzuki-Miyaura cross-coupling reactions, demonstrating the utility of the (halomethyl)benzoate scaffold in developing new catalytic systems. rsc.orgnih.govrsc.org The general preference for Suzuki-Miyaura coupling stems from the mild reaction conditions and the environmental compatibility of the boronic acid reagents. rjptonline.org

The following table presents an example of a Suzuki-Miyaura coupling involving a related halomethylbenzoate.

Aryl HalideBoronic AcidCatalyst SystemProduct
Methyl 4-(bromomethyl)benzoatePhenylboronic acidBis(triphenylphosphine)palladium(II) chlorideMethyl 4-benzylbenzoate

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organostannanes with organic halides. chemie-brunschwig.chorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. rsc.org While specific examples utilizing this compound are not prevalent in the literature, the general principles of Stille coupling are applicable. The reaction of benzyltributyltin compounds with aryl halides, for instance, has been used to synthesize diarylmethanes. conicet.gov.ar This suggests that a Stille coupling between an appropriate organostannane and this compound could be a viable route for forming new carbon-carbon bonds at the benzylic position.

Challenges in Stille coupling can include the toxicity of organotin reagents and difficulties in removing tin byproducts. organic-chemistry.org However, the development of new protocols, such as those using copper(I) salts as co-catalysts, has helped to mitigate some of these issues. researchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides. libretexts.orgresearchgate.net This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org The aryl-iodide functionality of methyl 4-iodobenzoate readily participates in Sonogashira coupling. For example, its symmetrical coupling with trimethylsilylacetylene (B32187) (which is deprotected in situ) yields dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. wikipedia.org

While the iodomethyl group is not the typical reactive site for Sonogashira coupling, the related acyl Sonogashira reaction, which couples acid chlorides with terminal alkynes, is a noteworthy extension of this methodology. researchgate.net

The table below shows a typical Sonogashira coupling of a related iodobenzoate.

Aryl HalideAlkyneCatalyst SystemProduct
Methyl 4-iodobenzoateTrimethylsilylacetylenePalladium/CopperDimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene from an aryl or vinyl halide and an alkene. chemie-brunschwig.ch The reaction of aryl iodides with α,β-unsaturated ketones, known as the reductive Heck reaction, has been studied with substrates like 4-iodo methylbenzoate. uva.nl However, this particular substrate gave the product in low yield under the reported conditions. uva.nl In some cases, the standard Heck product is formed instead of the reductive Heck product, particularly with unsaturated esters and nitriles. uva.nl

The Heck reaction has also been employed in the synthesis of more complex molecules. For example, 3-buten-1-ol (B139374) has been reacted with iodo (or bromo) methyl benzoate in a Heck reaction to prepare intermediates for the synthesis of pemetrexed. google.com

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. rsc.orgchemie-brunschwig.ch This reaction is highly effective for the formation of sp²-sp³, sp²-sp², and sp³-sp³ carbon-carbon bonds. rsc.org

A key application of Negishi coupling involving a related halomethylbenzoate is the reaction of methyl 3-(bromomethyl)-4-methoxybenzoate. rsc.org This compound is first treated with Rieke zinc to form an organozinc species, which then reacts with 3,6-dichloropyridazine (B152260) under palladium catalysis to afford the coupled product in good yield. rsc.org This demonstrates the feasibility of forming organozinc reagents from benzylic halides and their subsequent use in Negishi cross-coupling reactions. The use of organozinc reagents in Negishi coupling offers a high degree of functional group tolerance. acs.orgacs.org

The following table illustrates a Negishi coupling involving a bromomethylbenzoate (B8371685) derivative.

HalomethylbenzoateOrganozinc FormationCoupling PartnerCatalystProduct
Methyl 3-(bromomethyl)-4-methoxybenzoateRieke Zinc3,6-DichloropyridazinePalladiumMethyl 3-((6-chloropyridazin-3-yl)methyl)-4-methoxybenzoate

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction has seen continuous development, with progressively more sophisticated catalyst systems expanding its scope to include a wide array of aryl halides (chlorides, bromides, and iodides) and amine coupling partners under increasingly mild conditions. wikipedia.orgorganic-chemistry.org While the classic Buchwald-Hartwig reaction involves the coupling of an amine with an aryl halide, the principles can be extended to benzylic halides like this compound.

Although specific examples detailing the direct Buchwald-Hartwig amination of this compound are not extensively documented in the reviewed literature, the general reactivity of benzylic halides in related palladium-catalyzed cross-coupling reactions is well-established. acs.orgnih.gov For instance, the synthesis of bulky pyrazole-based ligands has been achieved through the condensation of methyl 4-(bromomethyl)benzoate with pyrazole (B372694) compounds, a reaction that shares mechanistic similarities with the initial steps of a C-N coupling process. rsc.org The development of bidentate phosphine (B1218219) ligands such as BINAP and DPPP has been crucial in extending the scope of Buchwald-Hartwig amination to primary amines and improving reaction rates and yields for aryl iodides. wikipedia.org It is conceivable that similar catalyst systems could be effective for the amination of this compound.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the organic halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine and regenerate the Pd(0) catalyst. wikipedia.org Given the high reactivity of the carbon-iodine bond in this compound, this substrate is expected to readily undergo oxidative addition to the palladium catalyst.

Palladium(I) Complex Catalysis in Cross-Coupling

Recent advances in organometallic chemistry have highlighted the role of less common oxidation states of palladium, such as Pd(I), in catalytic cross-coupling reactions. Mononuclear Pd(I) aryl complexes have been synthesized and shown to be competent in activating carbon-halogen bonds, including those in benzylic halides. chinesechemsoc.org

In a notable study, the reaction of a mononuclear Pd(I) aryl complex, [(IPr)Pd(ArTrip-CF3-p)], with methyl 4-(bromomethyl)benzoate was investigated. chinesechemsoc.org This reaction proceeded rapidly at room temperature, yielding the C(aryl)-C(benzyl) cross-coupling product in a 75% NMR yield. chinesechemsoc.orgchemrxiv.org The reaction also produced several byproducts, including a dehalogenation product and a benzyl radical coupling product. chinesechemsoc.org

The proposed mechanism for this transformation involves a stepwise oxidative addition of the benzylic halide to the Pd(I) complex, forming a Pd(II) intermediate. chinesechemsoc.org This is followed by reductive elimination from a resulting Pd(III) intermediate to furnish the cross-coupled product and regenerate a Pd(I) species. chinesechemsoc.org Kinetic studies, radical trapping experiments, and theoretical calculations support this mechanistic pathway. chinesechemsoc.org

The reaction of the same Pd(I) complex with methyl 4-iodo-butanate, an alkyl iodide, resulted in a much lower yield (13%) of the cross-coupling product, highlighting the enhanced reactivity of the benzylic halide in this system. chinesechemsoc.org When the Pd(I) complex was reacted with 1-iodo-3,5-dimethylbenzene, no cross-coupling product was observed, with the major products being a terphenyl derivative and 1,3-dimethylbenzene. chemrxiv.org

Table 1: Cross-Coupling of a Pd(I) Aryl Complex with Organic Halides
Organic HalideCross-Coupling ProductNMR Yield (%)Reference
Methyl 4-(bromomethyl)benzoate5-CH₂C₆H₄COOMe75 chinesechemsoc.org
Methyl 4-iodo-butanate5-CH₂CH₂CH₂COOMe13 chinesechemsoc.org
1-Iodo-3,5-dimethylbenzeneNot detectedN/A chemrxiv.org

This research demonstrates the potential of utilizing Pd(I) catalysts for the cross-coupling of benzylic halides like this compound, offering an alternative to the more common Pd(0)/Pd(II) catalytic cycles.

Radical Reactions and Reductions

The iodomethyl group in this compound is susceptible to homolytic cleavage, making it a precursor for carbon-centered radical transformations. This reactivity also allows for selective reductions of the C-I bond.

Carbon-Centered Radical Transformations

The generation of carbon-centered radicals from organic halides is a fundamental process in organic synthesis. chinesechemsoc.orgmdpi.com Benzylic radicals, in particular, are relatively stable due to resonance delocalization and can participate in a variety of bond-forming reactions. nih.gov The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds, facilitating its homolytic cleavage to generate a benzylic radical upon initiation by heat, light, or a radical initiator.

Once generated, this benzylic radical can undergo several transformations:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, such as tributyltin hydride, leading to the formation of methyl p-toluate (B1214165). libretexts.org

Addition to π-Systems: The radical can add to alkenes or alkynes in a Giese-type reaction, forming a new carbon-carbon bond. nih.gov

Radical-Radical Coupling: The benzylic radical can couple with another radical species present in the reaction mixture. chinesechemsoc.org This can lead to homocoupling, forming 1,2-bis(4-(methoxycarbonyl)phenyl)ethane, or cross-coupling with other radicals. chinesechemsoc.org

For example, direct α-cross-coupling of NH2-unprotected benzylamines with sterically hindered alkyl iodides has been achieved through a radical-radical coupling mechanism, showcasing the synthetic utility of radical intermediates generated from halides. chinesechemsoc.org

Selective Reductions of the Iodomethyl Moiety

The selective reduction of the iodomethyl group in this compound to a methyl group, without affecting the ester functionality, is a valuable transformation. Several methods have been developed for the chemoselective reduction of benzylic halides. rsc.orgrsc.orgrsc.orgnih.gov

One effective method involves the use of dichloroindium hydride (HInCl₂). rsc.orgescholarship.org This reagent, generated from InCl₃ and a hydride source like diisobutylaluminum hydride (DIBAL-H) or sodium borohydride, has been shown to selectively reduce the carbon-halogen bond in benzylic bromides while leaving ester groups intact. rsc.orgescholarship.orgresearchgate.net For instance, the reduction of methyl 4-(bromomethyl)benzoate with HInCl₂ generated from InCl₃ and NaBH₄ in either THF or MeCN afforded methyl p-toluate in high yields (99% and 84%, respectively). rsc.org This selectivity is attributed to the fact that neither HInCl₂ nor borane (B79455) (a byproduct in the NaBH₄ system) can reduce aromatic esters under the reaction conditions. rsc.org

Other reducing systems for benzylic halides include hypophosphorous acid with a catalytic amount of iodine, which generates hydrogen iodide in situ. researchgate.netsemanticscholar.org This system has been used to reduce a variety of benzylic alcohols, with the presumed intermediate being the corresponding benzylic iodide. researchgate.netsemanticscholar.org

Samarium(II) iodide (SmI₂) is another powerful single-electron transfer reagent that can achieve highly chemoselective reductions of various functional groups, including organic halides, under mild conditions. rsc.org

Table 2: Selective Reduction of Methyl 4-(bromomethyl)benzoate to Methyl p-toluate
Reagent SystemSolventYield (%)Reference
HInCl₂ (from InCl₃/DIBAL-H)Not specified78 rsc.org
InCl₃/NaBH₄THF99 rsc.org
InCl₃/NaBH₄MeCN84 rsc.org

Tandem Reduction Strategies

Tandem or sequential reductions allow for the modification of multiple functional groups within a molecule in a single pot, offering a streamlined synthetic approach. escholarship.org For a bifunctional compound like this compound, it is possible to devise strategies to reduce both the iodomethyl group and the ester functionality.

The choice of reducing agent and reaction conditions dictates the outcome. For the closely related methyl 4-(bromomethyl)benzoate, binary hydride systems have been employed to achieve tandem reductions. escholarship.orgresearchgate.net For example, a one-pot procedure using a binary hydride system can lead to the formation of p-tolylmethanol, where both the benzylic bromide and the ester are reduced. escholarship.orgresearchgate.net

A potential tandem reduction strategy for this compound could involve the following:

Reduction of the iodomethyl group: Using a reagent like HInCl₂ to selectively form methyl p-toluate.

Reduction of the ester group: Subsequent addition of a stronger reducing agent, such as LiAlH₄ or DIBAL-H, to the same pot to reduce the ester to a primary alcohol.

Alternatively, a single, powerful reducing agent that can simultaneously reduce both functionalities could be employed, although chemoselectivity might be more challenging to control. The use of mixed hydride reagents, such as diisobutylaluminum borohydride, has shown enhanced reactivity for the reduction of stable functional groups like amides. escholarship.org

Electrophilic Aromatic Substitution Reactions (if applicable to benzoate ring functionalization)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the feasibility of performing EAS on the benzoate ring of this compound is significantly influenced by the electronic properties of the existing substituents.

The benzoate ring is substituted with two groups:

-COOCH₃ (methoxycarbonyl group): This is a meta-directing and strongly deactivating group due to its electron-withdrawing resonance and inductive effects.

-CH₂I (iodomethyl group): This group is primarily ortho-, para-directing and weakly deactivating due to its inductive effect.

The powerful deactivating nature of the ester group makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). Any electrophilic attack would be directed to the positions meta to the ester group (i.e., the positions ortho to the iodomethyl group).

Furthermore, the high reactivity of the iodomethyl group towards many reagents, including the Lewis acids often used to catalyze EAS reactions, presents a major challenge. Side reactions involving the C-I bond, such as substitution or elimination, are highly probable under typical EAS conditions.

Due to the strong deactivation by the ester group and the potential for competing reactions at the reactive iodomethyl side chain, direct electrophilic aromatic substitution on the benzoate ring of this compound is generally not a preferred synthetic strategy. Functionalization of the aromatic ring is more commonly achieved by using a pre-functionalized starting material before the introduction of the iodomethyl and ester moieties.

Ester Hydrolysis and Transesterification Reactions of this compound

This compound possesses an ester functional group that is susceptible to nucleophilic acyl substitution reactions. The two primary transformations in this class are hydrolysis, which converts the ester to a carboxylic acid, and transesterification, which exchanges the methyl group for a different alkyl or aryl group. The reactivity of the ester is influenced by both the electronic effects of the substituent on the benzene ring and the reaction conditions employed.

Ester Hydrolysis

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base, or it can be promoted by high-temperature water. psu.edu

Under basic conditions, typically referred to as saponification, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process follows a bimolecular acyl-oxygen fission (BAC2) mechanism, which is generally irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. epa.gov The hydrolysis of methyl benzoates in a 2% potassium hydroxide solution can be achieved quantitatively at temperatures between 200–300 °C within 30 minutes. psu.edu For this compound, this reaction would yield 4-(iodomethyl)benzoic acid.

Acid-catalyzed hydrolysis proceeds via a different mechanism, typically AAC2, where the carbonyl oxygen is first protonated by an acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is reversible and its equilibrium can be manipulated by the reaction conditions.

Studies on various methyl benzoates have shown that hydrolysis can also be achieved in high-temperature water (250–300 °C) without the need for acid or base catalysts. psu.edu At these temperatures, the dissociation constant of water increases, providing a sufficient concentration of hydronium and hydroxide ions to facilitate the reaction. psu.edu

The hydrolysis of this compound is a key step in the synthesis of its corresponding carboxylic acid, 4-(iodomethyl)benzoic acid, a valuable bifunctional building block in organic synthesis.

Table 1: Conditions for Ester Hydrolysis of Benzoate Esters

SubstrateReagents & ConditionsProductYieldCitation
Methyl Benzoates2% KOH, 200-300 °C, 30 minCorresponding Benzoic AcidQuantitative psu.edu
Sterically Hindered Methyl BenzoatesHigh-Temperature Water (HT-H₂O), 250-300 °CCorresponding Benzoic AcidVariable psu.edu
This compoundAlkaline Hydrolysis (e.g., KOH/H₂O)4-(Iodomethyl)benzoic acidHigh (Expected) psu.eduepa.gov

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by acids or bases. masterorganicchemistry.com For this compound, this transformation allows for the synthesis of a variety of other 4-(iodomethyl)benzoate esters.

Lewis acids have proven to be effective catalysts for transesterification. For instance, indium triiodide (InI₃) has been successfully employed to catalyze the transesterification of aromatic esters with various alcohols, including isopropyl, sec-butyl, allyl, and benzyl alcohol, affording the desired products in high yields. researchgate.net The reaction proceeds smoothly under relatively mild conditions, highlighting the utility of Lewis acid catalysis in this transformation. researchgate.net

Enzymatic methods also provide a green alternative for transesterification. Lipases, such as Lipase B from Candida antarctica (CAL-B), can catalyze the transesterification of benzoate esters. These enzymatic reactions are often performed in organic solvents to modulate enzyme activity and substrate solubility, offering high selectivity under mild conditions, although potentially with lower yields compared to some chemical methods.

The general mechanism for base-catalyzed transesterification involves the attack of an alkoxide nucleophile on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to release the original alkoxide. masterorganicchemistry.com Acid-catalyzed transesterification follows a pathway similar to acid-catalyzed hydrolysis, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and subsequent elimination of the original alcohol. masterorganicchemistry.com

Table 2: Transesterification of Aromatic Esters

SubstrateAlcoholCatalystProductYieldCitation
Aromatic EstersIsopropyl alcoholIndium Triiodide (InI₃)Isopropyl EsterHigh researchgate.net
Aromatic EstersBenzyl alcoholIndium Triiodide (InI₃)Benzyl EsterHigh researchgate.net
Ethyl 4-(3-bromo-4-oxobutyl)benzoateMethanolLipase B from Candida antarctica (CAL-B)Methyl Ester45-50%
This compoundGeneral Alcohol (R-OH)Acid or Base CatalystAlkyl 4-(iodomethyl)benzoateHigh (Expected) masterorganicchemistry.comresearchgate.net

Advanced Applications As a Chemical Building Block and Intermediate

Precursor in Complex Molecule Synthesis

The unique arrangement of reactive sites on Methyl 4-(iodomethyl)benzoate makes it an ideal precursor for the synthesis of elaborate molecules where precise control over structure and connectivity is paramount.

Synthesis of Polycyclic Aromatic Compounds

While the analogous compound, methyl 4-iodobenzoate (B1621894), is utilized in carbon-carbon bond-forming reactions like Sonogashira coupling to create extended aromatic systems, specific research detailing the application of this compound in the synthesis of polycyclic aromatic compounds is not extensively documented in scientific literature. The reactivity of the benzylic iodide moiety is typically exploited in different types of synthetic transformations than those commonly used to build fused aromatic rings.

Construction of Macrocyclic Structures

This compound is well-suited for the construction of macrocyclic structures due to its two distinct functional groups that can participate in cyclization reactions. The iodomethyl group serves as a potent electrophile, readily reacting with nucleophiles such as amines, thiols, or alcohols to form stable carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This allows it to act as a linear building block that can be linked to other molecules.

In a typical synthetic strategy, this compound can be reacted with a complementary bifunctional molecule, for example, a diamine or a dithiol, under high-dilution conditions that favor intramolecular cyclization over intermolecular polymerization. The reaction connects two molecules of the benzoate (B1203000) derivative with two molecules of the linker to form a cyclic structure. Subsequently, the methyl ester groups on the macrocyclic framework can be hydrolyzed to carboxylic acids, providing further sites for modification or for influencing the solubility and binding properties of the final macrocycle.

Table 1: Reactive Sites of this compound in Macrocyclization

Functional Group Chemical Class Typical Reactant Resulting Linkage
-CH₂I (Iodomethyl) Benzylic Halide Amine (R-NH₂) Secondary/Tertiary Amine
-CH₂I (Iodomethyl) Benzylic Halide Thiol (R-SH) Thioether
-CH₂I (Iodomethyl) Benzylic Halide Alcohol/Phenol (R-OH) Ether
-COOCH₃ (Methyl Ester) Ester Amine (R-NH₂) (after hydrolysis) Amide
-COOCH₃ (Methyl Ester) Ester Alcohol (R-OH) (after hydrolysis) Ester

Bridging Moieties in Supramolecular Chemistry

In the field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, this compound serves as an excellent candidate for a rigid bridging moiety or linker. Its defined length and predictable geometry are crucial for designing and constructing large, well-ordered supramolecular assemblies, such as metal-organic frameworks (MOFs) or molecular cages.

The compound can be chemically modified to introduce coordinating groups capable of binding to metal ions. For instance, the iodomethyl group can be substituted with ligands like pyridines, imidazoles, or phosphines. The methyl ester can be hydrolyzed to a carboxylate, which is itself a common coordinating group in MOF chemistry. The resulting bifunctional ligand can then bridge two metal centers, propagating a network structure in one, two, or three dimensions. The rigidity of the central phenyl ring ensures that the distance and orientation between the coordinated metal centers are maintained, leading to predictable and stable supramolecular structures.

Table 2: Modifications of this compound for Supramolecular Applications

Initial Functional Group Reagent/Reaction Final Coordinating Group
-CH₂I (Iodomethyl) 4-Mercaptopyridine Pyridylthioether
-CH₂I (Iodomethyl) Imidazole Imidazolylmethyl
-CH₂I (Iodomethyl) Triphenylphosphine (B44618) Benzyltriphenylphosphonium
-COOCH₃ (Methyl Ester) NaOH (Hydrolysis) Carboxylate (-COO⁻)

Role in Polymer Chemistry and Functional Materials

The bifunctionality of this compound also lends itself to applications in materials science, particularly in the synthesis of polymers and dendrimers where functional groups are strategically placed to achieve specific properties.

Monomer for Specialty Polymers

Preparation of Functionalized Dendrimers

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. This compound can be employed in the synthesis of dendrimers, particularly in functionalizing their periphery. In a divergent synthesis approach, a multifunctional core molecule can be reacted with an excess of this compound. The iodomethyl group reacts with the core's functional groups (e.g., amines or phenols), attaching the benzoate moiety to the core. This reaction creates the first "generation" of the dendrimer, with the surface now decorated with methyl ester groups.

These ester groups can then be chemically transformed. For example, they can be reduced to alcohols, which can then be converted to a new reactive group to allow the attachment of the next layer of branches. Alternatively, the ester can be hydrolyzed to a carboxylic acid and used as a handle to attach other molecules of interest, thereby functionalizing the dendrimer's surface. This allows for precise control over the chemical properties of the dendrimer's periphery, which is crucial for applications in areas like drug delivery or catalysis.

Synthesis of Advanced Materials with Specific Properties

The structure of this compound allows it to serve as a key component in the bottom-up construction of advanced materials such as functional polymers and dendrimers. The reactive carbon-iodine bond provides a site for initiating polymerization or for covalent attachment to a growing macromolecular structure.

Functional Polymers via Controlled Radical Polymerization:

This compound is an effective initiator for organocatalyzed living radical polymerization (LRP). tcichemicals.comtcichemicals.com In this role, the C-I bond is reversibly activated by an organocatalyst, allowing for the controlled, sequential addition of monomer units. This method is advantageous as it avoids the use of toxic transition-metal catalysts, yielding metal-free polymers with low polydispersity (narrow molecular weight distribution). tcichemicals.com The resulting polymers possess a 4-(methoxycarbonyl)benzyl group at one terminus, which can be further modified if desired.

The general scheme involves the use of an alkyl iodide initiator, a monomer such as methyl methacrylate (MMA), and an organocatalyst. tcichemicals.com

Table 1: Components in Organocatalyzed Living Radical Polymerization

Component Example Function
Initiator This compound Provides the initial radical and terminal functional group.
Monomer Methyl Methacrylate (MMA) The repeating unit that forms the polymer chain.
Organocatalyst Tetrabutylammonium Iodide (TBAI) Reversibly activates the C-I bond to control chain growth. tcichemicals.com

| Solvent | Toluene | Provides a medium for the reaction. |

This process allows for the synthesis of well-defined polymers with specific properties tailored for various applications, including specialty plastics and biomedical materials.

Dendrimer Synthesis:

Dendrimers are highly branched, monodisperse macromolecules with a precise, tree-like architecture. nih.gov Their synthesis can be achieved through a divergent approach, where successive generations of branches are grown from a central core. mdpi.com this compound is an ideal building block for this methodology. Its iodomethyl group can react with nucleophilic sites on a multifunctional core molecule (e.g., ammonia or ethylenediamine) in a nucleophilic substitution reaction.

After the first layer ("Generation 0") is attached, the methyl ester groups on the periphery can be hydrolyzed to carboxylic acids and then converted to a new reactive species to allow for the attachment of the next generation of branches. This iterative, step-wise process enables the precise construction of dendrimers with a defined size, shape, and surface functionality. nih.gov

Table 2: Hypothetical Divergent Synthesis of a Benzoate-Terminated Dendrimer

Step Reactants Product Description
Core Reaction Ammonia (Core) + 3 eq. This compound Generation 0 (G0) Dendrimer Three building blocks attach to the central amine core.
Deprotection/Activation 1. LiOH (Hydrolysis) 2. SOCl₂ G0 Acid Chloride The terminal methyl esters are converted to reactive acid chlorides.

| Generation Growth | G0 Acid Chloride + a diamine linker, followed by reaction with more this compound | Generation 1 (G1) Dendrimer | The next layer of branches is added, increasing the number of terminal benzoate groups. |

This synthetic control makes dendrimers useful in fields ranging from drug delivery to catalysis. mdpi.com

Application in Probe Molecule Design and Bioconjugation (focus on chemical synthesis aspect)

The high reactivity of the benzylic iodide in this compound makes it a powerful tool for the covalent modification of biomolecules and the synthesis of molecular probes. The core of this application is the alkylation of nucleophiles, a fundamental reaction in organic synthesis.

Synthesis of Molecular Probes:

Molecular probes are essential tools in biomedical research and diagnostics. They often consist of a targeting moiety linked to a reporter group (e.g., a fluorophore or a radioactive isotope). This compound can act as a stable linker to connect these components. For instance, the iodomethyl group can react with a nucleophilic handle on a fluorescent dye, while the methyl ester can be hydrolyzed and coupled to a targeting peptide.

Furthermore, the compound is a direct precursor for radiolabeled probes. The iodine atom can be readily substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) via nucleophilic radioiodination. The resulting radiolabeled meta-iodobenzylguanidine (MIBG) analogues are used in nuclear medicine for imaging and therapy.

Bioconjugation Chemistry:

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. This compound can be used to attach the 4-(methoxycarbonyl)benzyl group to proteins, peptides, or nucleic acids. This is achieved by targeting naturally occurring nucleophilic functional groups within the biomolecule. The mild conditions required for these alkylation reactions are often compatible with maintaining the biomolecule's structure and function.

Key nucleophilic targets in proteins include the thiol groups of cysteine residues and the amine groups of lysine residues.

Table 3: Bioconjugation Reactions with this compound

Target Residue (Biomolecule) Nucleophilic Group Resulting Covalent Bond Product Type
Cysteine (Protein) Thiol (-SH) Thioether S-alkylated protein
Lysine (Protein) Epsilon-amino (-NH₂) Secondary Amine N-alkylated protein
N-terminus (Protein/Peptide) Alpha-amino (-NH₂) Secondary Amine N-terminally modified protein

| Modified Oligonucleotide | Thiol or Amino group | Thioether or Amine | Labeled nucleic acid |

These conjugation strategies are fundamental for creating antibody-drug conjugates (ADCs), pegylated proteins, and fluorescently labeled proteins for use in assays and cellular imaging.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of methyl 4-(iodomethyl)benzoate and its derivatives. These studies provide insights into the molecule's behavior in chemical reactions.

For instance, in the context of corrosion inhibition, DFT calculations were performed on a derivative, methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate (M-41HBI-2MTMB). sciencepg.comresearchgate.netdntb.gov.uasciencepublishinggroup.com These calculations, using the B3LYP/6-311G++(d,p) basis set, revealed important parameters that govern the molecule's reactivity. sciencepublishinggroup.com The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) densities indicates the likely sites for electronic interactions. In the case of the M-41HBI-2MTMB derivative, the HOMO density is concentrated over the benzimidazole (B57391) ring, while the LUMO density is also located on this part of the molecule. sciencepublishinggroup.com

Key quantum chemical parameters calculated for the M-41HBI-2MTMB derivative include: sciencepg.comresearchgate.netdntb.gov.uasciencepublishinggroup.com

Energy of the Highest Occupied Molecular Orbital (EHOMO): This parameter relates to the electron-donating ability of a molecule.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This parameter is associated with the electron-accepting ability of a molecule.

Energy Gap (ΔE): The difference between ELUMO and EHOMO, which indicates the molecule's reactivity. A low energy gap of 4.478 eV for M-41HBI-2MTMB suggests favorable interactions with its environment. sciencepg.comresearchgate.netdntb.gov.ua

Electronegativity (χ): The tendency of a molecule to attract electrons.

Global Hardness (η): A measure of the resistance to charge transfer.

Global Softness (σ): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. A high value of 3.807 eV for M-41HBI-2MTMB indicates its propensity to accept electrons. sciencepg.comresearchgate.netdntb.gov.ua

Fraction of Electrons Transferred (ΔN): This value indicates the tendency of a molecule to donate electrons to a metallic surface. A positive value of 0.247 eV for M-41HBI-2MTMB suggests electron donation. sciencepg.comresearchgate.netdntb.gov.ua

These parameters are crucial for understanding the interaction mechanism between the inhibitor and a metal surface, highlighting the active sites of the molecule. sciencepg.comsciencepublishinggroup.com

Molecular Dynamics Simulations of Reaction Mechanisms

While specific molecular dynamics (MD) simulations for this compound were not found, MD simulations are a powerful tool for studying reaction mechanisms. ugent.beuef.fi For similar compounds, MD simulations have been used to model processes such as nucleophilic attack at a bromine site or the keto-enol tautomerism of an oxo group. In the context of corrosion inhibition by related benzimidazole derivatives, molecular dynamics is used to study the mechanism of interaction between the inhibitor and metal surfaces. mongoliajol.info These simulations can provide a dynamic picture of how the molecule orients and interacts with a surface over time, complementing the static picture from quantum chemical calculations. mongoliajol.info For derivatives of methyl 4-(bromomethyl)benzoate (B8499459), MD simulations have been employed to evaluate ligand stability and the effects of ligand-binding on proteins. uef.fi

Structure-Reactivity Relationship Analysis

The relationship between the structure of this compound and its reactivity is a key aspect of its chemistry. The presence of the iodomethyl group (–CH₂I) confers specific reactivity due to the high atomic mass and polarizability of iodine, making it a good leaving group in nucleophilic substitution reactions.

Computational studies on related substituted benzoate (B1203000) derivatives have provided insights into structure-reactivity relationships. For methyl 4-bromo-2-(chloromethyl)benzoate, the electron-withdrawing nature of the ester group has a meta-directing effect in electrophilic aromatic substitution, while the chloromethyl group is ortho- and para-directing. smolecule.com The Hammett reaction constant (ρ) can be computationally modeled to predict selectivity in such reactions. smolecule.com

The crystal packing of methyl 4-(bromomethyl)benzoate has been compared with its iodo analogue, revealing similarities in their structural arrangements. acs.org Such structural analyses, combined with computational energy calculations, help in understanding the stability and potential reactivity differences between closely related compounds. acs.org

DFT Calculations for Mechanistic Elucidation (e.g., corrosion inhibition mechanism for derivatives)

DFT calculations are a cornerstone for elucidating reaction mechanisms at the molecular level, as demonstrated in the study of corrosion inhibition by a derivative of this compound, namely methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate (M-41HBI-2MTMB). sciencepg.comresearchgate.netdntb.gov.uasciencepublishinggroup.com

Experimental results showed that M-41HBI-2MTMB is an effective corrosion inhibitor for aluminum in a nitric acid solution, with an efficiency of up to 98.5%. sciencepg.comresearchgate.netdntb.gov.ua DFT calculations were performed to provide a theoretical basis for this observation. sciencepg.comresearchgate.netdntb.gov.ua

The theoretical findings from DFT calculations for M-41HBI-2MTMB include:

A low energy gap (ΔE) of 4.478 eV, indicating high reactivity and favorable interaction with the metal surface. sciencepg.comresearchgate.netdntb.gov.ua

A high electrophilicity index (ω) of 3.807 eV, suggesting a strong tendency to accept electrons from the aluminum surface. sciencepg.comresearchgate.netdntb.gov.ua

A positive fraction of electrons transferred (ΔN) of 0.247 eV, confirming that the inhibitor molecule donates electrons to the metal. sciencepg.comresearchgate.netdntb.gov.ua

These calculations, combined with thermodynamic parameters derived from experimental data, suggest a mixed-type adsorption mechanism with a predominance of physical interactions. sciencepg.comresearchgate.net The active sites of the molecule for interaction with the metal surface were identified at the carbon atoms of the benzimidazole ring. sciencepg.comresearchgate.net The distribution of HOMO and LUMO densities further supports the proposed interaction mechanism, where the molecule adsorbs onto the metal surface, forming a protective layer that inhibits corrosion. sciencepublishinggroup.com

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is the cornerstone of separation science, providing indispensable tools for assessing the purity of Methyl 4-(iodomethyl)benzoate and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used, each offering distinct advantages.

HPLC is a robust and reliable technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode of separation.

A typical HPLC method for the quantitative determination of this compound involves a C18 column, which provides excellent separation for aromatic compounds. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water. Isocratic elution (constant mobile phase composition) is often sufficient for routine purity checks, while gradient elution (varying mobile phase composition) may be required for separating complex mixtures containing impurities with a wide range of polarities. Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance in the UV region. For precise quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. nih.govresearchgate.netejpmr.comresearchgate.net

Table 1: Representative HPLC Parameters for Quantitative Analysis of this compound
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 25°C
Injection Volume 20 µL

GC-MS is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in this compound samples. This method is particularly useful for detecting starting materials, residual solvents, and certain byproducts from the synthesis process. wiley.comnih.gov

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for confident identification of the compound. wiley.comnih.gov For impurity profiling, the method must be sensitive enough to detect trace-level components. Common potential impurities in this compound include unreacted starting material (e.g., Methyl 4-methylbenzoate), the corresponding alcohol (Methyl 4-(hydroxymethyl)benzoate) formed via hydrolysis, and over-reacted products like Methyl 4-(dibromomethyl)benzoate if a bromination-iodination sequence is used. amazonaws.com

Table 2: Potential Impurities in this compound Detectable by GC-MS
Impurity NamePotential OriginExpected Elution Order
TolueneResidual SolventFirst (most volatile)
Methyl 4-methylbenzoateUnreacted Starting MaterialEarly
Methyl 4-(hydroxymethyl)benzoateHydrolysis ProductLate (more polar)
Methyl 4-(chloromethyl)benzoateImpurity from PrecursorBefore target compound

Spectroscopic Techniques for Mechanistic Elucidation (beyond basic identification)

While standard spectroscopic methods like NMR and IR are used for routine structural confirmation, advanced applications of these techniques can provide deep insights into reaction mechanisms and kinetics.

In-situ or real-time NMR spectroscopy is a powerful, non-invasive technique for studying the kinetics of a chemical reaction as it happens. By acquiring NMR spectra at regular intervals throughout the reaction, one can monitor the disappearance of reactant signals and the appearance of product signals simultaneously. magritek.com

For a reaction involving this compound, such as a nucleophilic substitution where the iodomethyl group is attacked, in-situ ¹H NMR is particularly informative. The benzylic protons of the -CH₂I group have a characteristic chemical shift. As the reaction proceeds, the signal corresponding to these protons will decrease in intensity, while a new signal, corresponding to the benzylic protons of the newly formed product (e.g., -CH₂-Nu), will appear and grow. azom.com By integrating these signals over time, concentration profiles for both the reactant and product can be generated, from which the reaction rate constant can be calculated. This approach provides highly accurate kinetic data without the need for quenching or sampling. magritek.com

Table 3: Hypothetical ¹H NMR Chemical Shift Data for Kinetic Monitoring of a Nucleophilic Substitution
CompoundFunctional GroupExpected Chemical Shift (δ, ppm)Observed Change Over Time
This compound (Reactant)-CH₂I~4.5Signal intensity decreases
Product (e.g., Methyl 4-((alkoxy)methyl)benzoate)-CH₂-OR~4.7Signal intensity increases

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. uni-siegen.deyoutube.com While routine IR is used to confirm the presence of functional groups, advanced applications can be used to study transient intermediates in a reaction. These two techniques are complementary: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.sa

In the context of reactions involving this compound, these techniques can be used to study reaction intermediates. For example, in an Sₙ1 reaction, the formation of a transient benzylic carbocation intermediate would lead to significant changes in the vibrational spectrum. The C-I bond vibration (typically in the far-IR region) would disappear, and the vibrations of the aromatic ring would shift due to the change in electronic structure and delocalization of the positive charge. researchgate.net Time-resolved or in-situ IR/Raman spectroscopy can track these changes, providing evidence for the proposed intermediate and mechanistic pathway.

Table 4: Key Vibrational Frequencies for this compound
Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Notes
C=O Stretch (Ester)IR (strong), Raman (moderate)1710 - 1730Sensitive to electronic effects on the ring.
C-O Stretch (Ester)IR (strong)1250 - 1300Part of the ester fingerprint region.
Aromatic C=C StretchIR & Raman1600, 1500, 1450Characteristic pattern for substituted benzenes.
C-I StretchIR & Raman (strong)500 - 600Directly monitors the leaving group bond.

Mass Spectrometry for Elucidating Byproducts and Complex Mixtures

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and provides detailed structural information, making it invaluable for identifying unknown byproducts in complex reaction mixtures. chemguide.co.uk When coupled with a chromatographic inlet like GC or LC, it allows for the separation and identification of individual components.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak. The fragmentation pattern provides structural clues. pharmacy180.com Key fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group (-OCH₃) to form a stable acylium ion. For this molecule, cleavage of the C-I bond is also a highly probable fragmentation pathway, leading to a benzylic cation. nist.govlibretexts.org

By analyzing the mass spectra of unexpected peaks in a reaction chromatogram, the structures of byproducts can be elucidated. For example, a byproduct resulting from a dimerization reaction would show a molecular ion at approximately double the mass of the expected product. The fragmentation pattern of this new peak can then be analyzed to confirm the proposed dimeric structure. This capability is critical for understanding side reactions and optimizing reaction conditions to improve yield and purity.

Table 5: Expected Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IonFragmentation Pathway
276[C₉H₉IO₂]⁺Molecular Ion (M⁺)
245[C₉H₉O₂]⁺Loss of Iodine radical (•I)
149[C₈H₅O₂]⁺Loss of Iodomethyl radical (•CH₂I)
119[C₇H₄O]⁺Loss of •CH₂I and subsequent loss of CO

Future Research Directions and Emerging Paradigms

Novel Synthetic Transformations and Derivatizations

The reactivity of the iodomethyl group is central to the utility of Methyl 4-(iodomethyl)benzoate. As a benzylic iodide, it is an excellent electrophile for nucleophilic substitution reactions and a precursor for radical-based transformations. Future research is poised to exploit this reactivity in increasingly complex and elegant ways.

One promising area involves its use in radical chain reactions. For instance, the synthesis of this compound has been described as part of a process for the iodination of methyl 4-methylbenzoate. In this process, a benzyl (B1604629) radical is formed, which then reacts with an iodine source. A proposed mechanism suggests that an intermediate electrophilic radical reacts with a nucleophilic iodine species to form the product google.com. This underlying radical chemistry opens the door to novel carbon-carbon and carbon-heteroatom bond-forming reactions. Future work could focus on developing new radical-mediated coupling partners and cascade reactions initiated by the formation of the 4-(methoxycarbonyl)benzyl radical.

Furthermore, derivatizations via nucleophilic substitution remain a cornerstone of its application. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive toward a wide range of nucleophiles, including carbanions, amines, alkoxides, and thiolates. Research into novel transformations could include developing new catalytic systems that enable challenging coupling reactions or the synthesis of complex molecular scaffolds under milder conditions.

Transformation TypeReagent/CatalystPotential Product Class
Radical IodinationN-Hydroxyphthalimide/Iodine SourceThis compound
Nucleophilic SubstitutionVarious Nucleophiles (Nu-)4-Substituted Methyl Benzoates
Radical CouplingAlkenes/AlkynesExtended π-systems, complex alkanes

Integration into Automated Synthesis and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry are revolutionizing how molecules are made, offering advantages in reproducibility, safety, and scalability. This compound is an ideal candidate for integration into these platforms. Its high reactivity allows for rapid reaction times suitable for continuous flow processes.

Future research will likely focus on developing robust flow chemistry protocols for reactions involving this reagent. For example, nucleophilic substitution reactions, which are fundamental to its use, can be performed in packed-bed reactors containing a solid-supported nucleophile or catalyst. This would allow for the continuous production of derivatives with high purity, minimizing downstream processing. Automated platforms could screen various nucleophiles, solvents, and temperature conditions to rapidly optimize reaction outcomes or build libraries of compounds for drug discovery or materials science. The development of such automated systems would accelerate the exploration of the chemical space accessible from this versatile building block.

Exploration of Stereoselective Applications

Introducing chirality into molecules is a critical goal of modern organic synthesis, particularly for pharmaceutical applications. While this compound itself is achiral, its reactive handle can be employed in stereoselective transformations.

Future research is anticipated to explore its use in asymmetric synthesis. One potential avenue is in stereoselective alkylation reactions, where a prochiral nucleophile attacks the iodomethyl group in the presence of a chiral catalyst or auxiliary, leading to the formation of an enantiomerically enriched product. Another emerging area is the development of chiral organocatalysts that can mediate reactions at the benzylic position. For example, a chiral phase-transfer catalyst could be used to control the stereochemical outcome of alkylation reactions. Furthermore, the development of enzymatic reactions that utilize this substrate could provide highly selective methods for creating chiral centers.

Development of Biodegradable or Biocompatible Derivatives (focus on chemical aspects)

The growing demand for sustainable materials has spurred research into biodegradable polymers. Aliphatic polyesters are a major class of such materials, valued for their susceptibility to hydrolysis. This compound can serve as a key monomer or functionalizing agent in the chemical synthesis of novel biodegradable materials.

A key future direction is the incorporation of this molecule into polyester backbones to tune material properties. Through a two-step process, the methyl ester can be hydrolyzed to a carboxylic acid, and the iodomethyl group can be converted to a hydroxyl group, creating a hydroxy acid monomer. Polymerization of this monomer would yield an aromatic polyester. The presence of the aromatic ring would be expected to enhance the thermal and mechanical properties of the resulting polymer compared to purely aliphatic polyesters nih.govrsc.org. Research would focus on controlling the polymerization process to achieve high molecular weights and desired material characteristics. Furthermore, the iodomethyl group can be used to graft polymer chains onto existing biopolymers, creating new hybrid materials with tailored biodegradability and functionality.

Potential Monomer/FunctionalizerPolymer ClassPotential Properties
4-(Hydroxymethyl)benzoic acid (derived)Aromatic PolyestersEnhanced thermal stability, tunable degradation
This compound (as is)Functionalized PolymersGrafting point for other molecules/polymers

Synergistic Approaches with Photochemistry and Electrochemistry

Photochemistry and electrochemistry offer unique, energy-efficient pathways for chemical transformations by accessing highly reactive intermediates. The carbon-iodine bond in benzylic iodides is susceptible to both photochemical and electrochemical cleavage, suggesting a rich area for future investigation with this compound.

The photochemical cleavage of the C-I bond can generate a benzyl radical, which can then engage in various coupling or addition reactions acs.org. Future research could explore synergistic approaches where photoredox catalysis is used to generate the 4-(methoxycarbonyl)benzyl radical under mild conditions, allowing for novel bond constructions that are not feasible with traditional thermal methods.

Similarly, the electrochemical reduction of benzylic iodides can proceed via a one-electron transfer to cleave the C-I bond, also forming a benzyl radical or, with a second electron, a benzyl anion researchgate.net. This provides a powerful, reagent-free method for generating reactive intermediates. Future work could focus on developing electrosynthetic methods for coupling this compound with a wide range of substrates, or for initiating polymerization reactions. The precise control over reduction potential offered by electrochemistry could enable selective transformations that are otherwise difficult to achieve.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(iodomethyl)benzoate, and how can reaction conditions be optimized?

  • Methodology : this compound is typically synthesized via nucleophilic substitution. For example, the bromo analog (methyl 4-(bromomethyl)benzoate) can undergo halogen exchange using KI in acetonitrile with K₂CO₃ as a base at 70°C for ~5 hours . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of KI (1.2–2.0 equivalents) to ensure complete substitution. Purification via flash chromatography (chloroform eluent) effectively isolates the product .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the ester group.

Q. What safety protocols are critical when handling this compound?

  • Methodology : Due to the reactivity of iodide and potential toxicity:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes .
  • Store in airtight, light-resistant containers at 2–8°C to prevent decomposition.

Q. How can the structure and purity of this compound be confirmed?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the iodomethyl group (δ ~4.5 ppm for CH₂I) and ester carbonyl (δ ~167 ppm).
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 291).
  • Elemental Analysis : Validate C, H, and I content (±0.3% deviation).
  • X-ray Crystallography : For definitive structural confirmation, use SHELX software for refinement .

Advanced Research Questions

Q. How does the iodide substituent influence reactivity in cross-coupling reactions compared to bromo or chloro analogs?

  • Methodology :

  • Iodide’s superior leaving-group ability (lower bond dissociation energy) enhances reactivity in SN2 or transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling).
  • Example : Pd-catalyzed cross-coupling with arylboronic acids proceeds at lower temperatures (50–60°C) compared to bromo analogs (80–100°C) .
  • Data Contradiction : While iodide accelerates reactions, it may increase side reactions (e.g., homo-coupling); optimize catalyst loading (1–5 mol% Pd) and ligand choice (e.g., SPhos).

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodology :

  • Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄), which hydrolyze the ester. Use buffered systems (pH 4–6) for stability.
  • Basic Conditions : Limit NaOH/KOH concentrations (<0.1 M) to prevent dehalogenation.
  • Stability Data : Kinetic studies show t₁/₂ of ~8 hours in pH 7.4 buffer at 25°C, versus <1 hour in 0.1 M NaOH .

Q. How can this compound be utilized in synthesizing functionalized aromatic polymers?

  • Methodology :

  • Step-Growth Polymerization : React with diols or diamines under Mitsunobu conditions (DIAD, PPh₃) to form ester-linked polymers.
  • Post-Polymerization Modification : Use the iodide as a handle for click chemistry (e.g., CuAAC with alkynes) to introduce side-chain functionalities .
  • Example : Poly(benzoate) derivatives with >85% functionalization efficiency reported via Sonogashira coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.